Full-Length Thymalfasin Preserves Bioactivity Lost in Truncated Thymosin α1 Analogs
The bioactivity of Thymalfasin is intrinsically linked to its full-length, 28-amino acid sequence. In a comparative study using the human sperm penetration assay (SPA), the complete Thymalfasin peptide (Tα1) demonstrated a significant increase in fertilization rates. In contrast, the C-terminal 14-amino acid fragment (Tα1-C14) exhibited a marked reduction in activity, while other truncated analogs showed no enhancing effect [1]. This demonstrates that the full-length sequence is essential for maximal biological function, differentiating Thymalfasin from shorter peptide fragments.
| Evidence Dimension | Human sperm penetration rate in SPA |
|---|---|
| Target Compound Data | Significant increase at 0.5 µg/100 µL (p < 0.0001) |
| Comparator Or Baseline | Tα1-C14 (C-terminal 14-amino acid fragment): Activity retained but reduced; other truncated analogs: No enhancing effect |
| Quantified Difference | Qualitative: Full-length peptide showed maximal effect; C14 fragment had reduced effect; other fragments were inactive |
| Conditions | Human sperm penetration assay (SPA); in vitro |
Why This Matters
This evidence confirms that procurement of the full-length, correctly sequenced Thymalfasin peptide is non-negotiable for experiments requiring maximal and faithful reproduction of Tα1's biological activity, as fragment-based reagents will yield false-negative or attenuated results.
- [1] Naz RK, et al. Effects of synthetic thymosin-alpha 1 and its analogs on fertilizability of human sperm: search for a biologically active, stable epitope. Arch Androl. 1995;35(1):63-9. View Source
